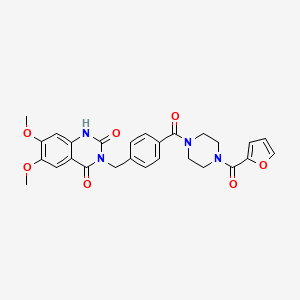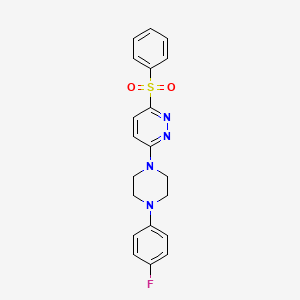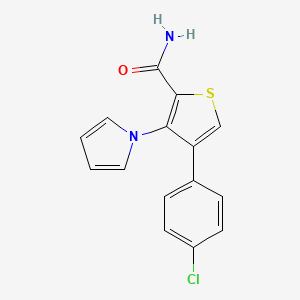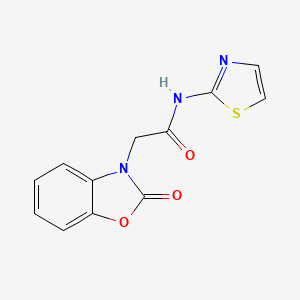
3-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)benzyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl}methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound that features a quinazoline core, a furan ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl}methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multi-step organic reactions. The key steps include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan-2-carbonyl chloride and a suitable piperazine derivative.
Coupling Reactions: The final step involves coupling the furan-piperazine intermediate with the quinazoline core under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution can be facilitated by reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-({4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl}methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroquinazoline-2,4-dione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent, as well as its activity against other bacterial strains.
Biological Research: The compound’s interactions with various biological targets make it a candidate for studying enzyme inhibition and receptor binding.
Industrial Applications: Its unique structure allows for the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3-({4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl}methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets. For instance, in its role as an anti-tubercular agent, it may inhibit key enzymes in the bacterial cell wall synthesis pathway, leading to cell death. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide Derivatives: These compounds share a similar piperazine moiety and are also studied for their anti-tubercular activity.
Indole Derivatives: Indole-based compounds have diverse biological activities and can be compared in terms of their pharmacological profiles.
Uniqueness
What sets 3-({4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl}methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroquinazoline-2,4-dione apart is its combination of a quinazoline core with a furan ring and a piperazine moiety, which provides a unique scaffold for further chemical modifications and potential therapeutic applications.
Properties
Molecular Formula |
C27H26N4O7 |
|---|---|
Molecular Weight |
518.5 g/mol |
IUPAC Name |
3-[[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]methyl]-6,7-dimethoxy-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C27H26N4O7/c1-36-22-14-19-20(15-23(22)37-2)28-27(35)31(25(19)33)16-17-5-7-18(8-6-17)24(32)29-9-11-30(12-10-29)26(34)21-4-3-13-38-21/h3-8,13-15H,9-12,16H2,1-2H3,(H,28,35) |
InChI Key |
FKRBEMANNKLRNA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-heptyl-3-[(6-phenylpyridazin-3-yl)amino]benzamide](/img/structure/B11268854.png)
![N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-methoxybenzamide](/img/structure/B11268859.png)
![2-(3-Chlorophenyl)-4-[(4-ethenylbenzyl)sulfanyl]pyrazolo[1,5-a]pyrazine](/img/structure/B11268865.png)
![4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine](/img/structure/B11268875.png)
![N-{3-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide](/img/structure/B11268883.png)
![({[(E)-(4-nitrophenyl)methylidene]amino}oxy)(phenylamino)methanone](/img/structure/B11268894.png)
![N-{3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide](/img/structure/B11268899.png)
![2-(1-naphthyl)-5-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11268915.png)

![N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide](/img/structure/B11268923.png)



![2-(2-butoxyphenyl)-5-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11268956.png)
